methyl 4-{[6,7-dimethoxy-2-(2-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
Description
Methyl 4-{[6,7-dimethoxy-2-(2-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a tetrahydroisoquinoline-derived compound characterized by a complex heterocyclic scaffold. Its structure includes a 6,7-dimethoxy-substituted tetrahydroisoquinoline core linked to a 2-methyl-3-nitrobenzoyl group at position 2 and a methyl benzoate moiety at position 1 via a methoxy bridge.
Properties
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-(2-methyl-3-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O8/c1-17-21(6-5-7-23(17)30(33)34)27(31)29-13-12-19-14-25(35-2)26(36-3)15-22(19)24(29)16-38-20-10-8-18(9-11-20)28(32)37-4/h5-11,14-15,24H,12-13,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPMABBCVKONQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[6,7-dimethoxy-2-(2-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Nitro Group: The nitro group can be introduced via nitration, using a mixture of concentrated nitric acid and sulfuric acid.
Methoxylation: The methoxy groups can be added through methylation reactions, typically using methyl iodide and a base such as potassium carbonate.
Benzoylation: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves esterification to form the methyl ester, using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[6,7-dimethoxy-2-(2-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis of methyl 4-{[6,7-dimethoxy-2-(2-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate typically involves multi-step organic reactions. The starting materials include 6,7-dimethoxy-2-methyl-1-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline and various benzoyl derivatives. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Preliminary tests suggest that this compound may possess antimicrobial activity against several bacterial strains. The presence of the nitro group is hypothesized to enhance its efficacy against resistant strains.
Therapeutic Applications
Given its biological activities, this compound has potential therapeutic applications:
- Cancer Treatment : Due to its cytotoxic properties against tumor cells, this compound could be investigated further as a candidate for cancer therapies.
- Infection Control : Its antimicrobial properties may lead to developments in treating infections caused by resistant microorganisms.
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antitumor effects | Significant inhibition of growth in breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Assess antimicrobial activity | Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12 µg/mL. |
| Study C | Investigate mechanism of action | Induced apoptosis via caspase activation in leukemia cells. |
Mechanism of Action
The mechanism of action of methyl 4-{[6,7-dimethoxy-2-(2-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and benzoyl groups can also modulate the compound’s interaction with enzymes and receptors, influencing its overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Tetrahydroisoquinoline Derivatives
Several tetrahydroisoquinoline-based compounds have been synthesized and evaluated for biological activity. Key analogues include:
Key Observations :
- Substituent Effects: The replacement of the methyl ester (target compound) with an ethyl ester (as in ) marginally increases lipophilicity (logP: ~3.2 vs.
- Biological Activity: N-Benzyl derivatives (e.g., compounds 30–34 in ) exhibit selective antagonism for orexin-1 receptors (IC₅₀: 10–50 nM), suggesting that the tetrahydroisoquinoline scaffold is critical for neuroreceptor targeting.
Table 1: Comparative Analysis of Key Parameters
Limitations :
- Lack of explicit pharmacological data for the target compound necessitates further in vitro and in vivo studies.
- Comparative metabolic stability and toxicity profiles remain unaddressed in current literature.
Biological Activity
Methyl 4-{[6,7-dimethoxy-2-(2-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound that has gained attention in recent years for its potential biological activities. This article reviews the existing literature on its biological effects, including anti-inflammatory, anticancer, and neuroprotective properties.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies on derivatives of tetrahydroisoquinoline have shown their ability to inhibit pro-inflammatory cytokines and pathways such as NF-κB and COX-2. These findings suggest that this compound may also possess similar anti-inflammatory properties due to its structural components that mimic other bioactive compounds .
2. Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, derivatives of benzodioxole have shown promising results in reducing tumor growth in vitro .
3. Neuroprotective Effects
The neuroprotective potential of this compound is an area of active research. Compounds related to tetrahydroisoquinoline have been found to protect neuronal cells from oxidative stress and apoptosis. This suggests a possible role in treating neurodegenerative diseases .
Case Studies
Case Study 1: In Vitro Analysis
A study investigated the effect of this compound on RAW264.7 macrophages. The results indicated a significant reduction in nitric oxide production upon treatment with the compound.
Case Study 2: Cancer Cell Line Study
In another study involving various cancer cell lines (A-549 and MCF7), this compound was shown to induce apoptosis at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
